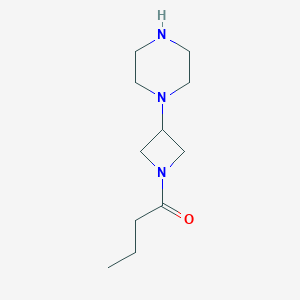
1-(3-(Piperazin-1-yl)azetidin-1-yl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Piperazin-1-yl)azetidin-1-yl)butan-1-one is a chemical compound with the molecular formula C11H22N2O It is characterized by the presence of a piperazine ring and an azetidine ring, which are connected through a butanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Piperazin-1-yl)azetidin-1-yl)butan-1-one typically involves the reaction of piperazine with an appropriate azetidine derivative under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the piperazine, followed by nucleophilic substitution with an azetidine halide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
1-(3-(Piperazin-1-yl)azetidin-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or azetidine rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted piperazine or azetidine derivatives.
科学的研究の応用
1-(3-(Piperazin-1-yl)azetidin-1-yl)butan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.
作用機序
The mechanism of action of 1-(3-(Piperazin-1-yl)azetidin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various biological receptors, potentially modulating their activity. The azetidine ring may also contribute to the compound’s overall biological effects by influencing its binding affinity and selectivity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
1-(3-(Piperazin-1-yl)azetidin-1-yl)butan-1-one can be compared with other similar compounds, such as:
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone: This compound has a similar structure but with an ethanone moiety instead of butanone, which may result in different chemical and biological properties.
tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate:
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties that can be leveraged in various research and industrial applications.
特性
分子式 |
C11H21N3O |
|---|---|
分子量 |
211.30 g/mol |
IUPAC名 |
1-(3-piperazin-1-ylazetidin-1-yl)butan-1-one |
InChI |
InChI=1S/C11H21N3O/c1-2-3-11(15)14-8-10(9-14)13-6-4-12-5-7-13/h10,12H,2-9H2,1H3 |
InChIキー |
IBTFFIKZXRVNOC-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)N1CC(C1)N2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


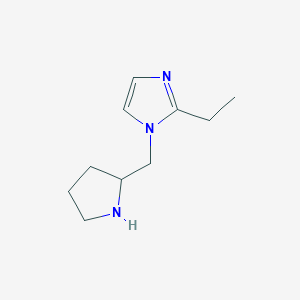
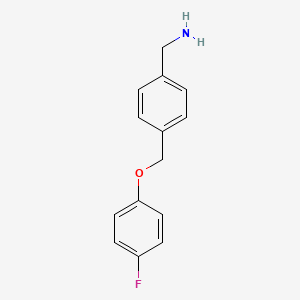


![6-Bromoindolo[3,2,1-jk]carbazole](/img/structure/B13638214.png)
![3,7-Dichlorobenzo[d]isothiazole](/img/structure/B13638218.png)

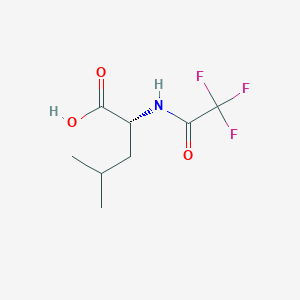



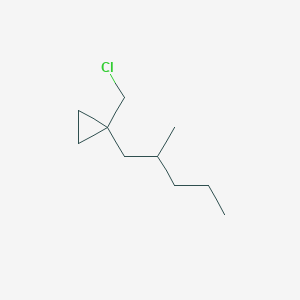

![5-Methyl-2-oxa-5-azaspiro[3.4]octan-8-amine](/img/structure/B13638257.png)
